molecular formula C18H18F3N3O2S2 B11440217 Methyl 3-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate

Methyl 3-[({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate

Cat. No.: B11440217
M. Wt: 429.5 g/mol
InChI Key: XAWLMLQJYBTRTC-UHFFFAOYSA-N
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Description

METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the trifluoromethyl phenyl piperazine derivativeCommon reagents used in these reactions include methyl iodide, benzyl chloride, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to shorten reaction times while maintaining comparable yields .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include methyl iodide, benzyl chloride, acetic anhydride, and hydrazine hydrate . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

Major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides .

Scientific Research Applications

METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}AMINO)THIOPHENE-2-CARBOXYLATE is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18F3N3O2S2

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 3-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H18F3N3O2S2/c1-26-16(25)15-14(5-10-28-15)22-17(27)24-8-6-23(7-9-24)13-4-2-3-12(11-13)18(19,20)21/h2-5,10-11H,6-9H2,1H3,(H,22,27)

InChI Key

XAWLMLQJYBTRTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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